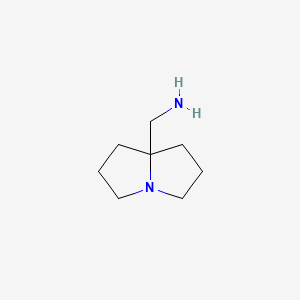

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

Description

(Hexahydro-1H-pyrrolizin-7a-yl)methanamine is a bicyclic amine featuring a fully saturated pyrrolizidine ring system with a methylamine substituent at the 7a-position. This compound serves as a critical intermediate in pharmaceuticals and materials science. Notably, it is a precursor to MG3 (7-chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine), an antimalarial agent synthesized via its reaction with 4,7-dichloroquinoline under optimized conditions involving phenol or excess amine . Additionally, it has been applied in carbon dioxide capture systems, where its structural stability and amine functionality enhance CO2 adsorption efficiency . Despite its utility, the compound’s high cost drives the development of alternative synthetic routes, such as nitrile reduction .

Propriétés

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMVKXAJZFXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine can be synthesized through a series of chemical reactions involving cyclization, hydrogenation, and methylation. One common method involves the cyclization of pyrrole compounds, followed by hydrogenation to form the hexahydro-1H-pyrrolizine ring, and subsequent methylation to introduce the methanamine group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as platinum oxide and solvents like acetic acid to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a platinum catalyst is often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is being explored as an intermediate in drug synthesis. Its unique structure allows it to serve as a precursor for various bioactive compounds, particularly cholinergic agonists, which may influence neurotransmission and cellular metabolism .

Potential Therapeutic Uses:

- Cholinergic Agonists: Modulates cholinergic signaling pathways, potentially aiding in treatments for neurodegenerative diseases.

- Anticonvulsant and Analgesic Activities: Similar compounds have shown promise in managing seizures and pain relief .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable in creating diverse chemical products.

Biological Studies

Research has focused on its interactions with biomolecules, assessing how it influences enzyme activities and receptor interactions. These studies provide insights into its pharmacological potential and mechanisms of action .

Case Studies

Mécanisme D'action

The mechanism of action of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of (hexahydro-1H-pyrrolizin-7a-yl)methanamine exhibit variations in ring saturation, substituent groups, and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Differences

- Ring Saturation : The hexahydro variant (fully saturated) offers greater conformational rigidity compared to the tetrahydro analog, which may influence binding affinity in drug design .

- Substituent Groups: Ethylamine (C₁₀H₂₀N₂) and ethanol (C₉H₁₇NO) derivatives modify solubility and reactivity. For example, the ethanol analog’s hydroxyl group enhances hydrophilicity, while ethylamine’s larger size may increase steric hindrance in molecular interactions .

- Hazard Profile : N-((Hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine poses higher risks (skin/eye irritation, respiratory toxicity) compared to the parent compound, necessitating stringent storage protocols .

Activité Biologique

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolizin structure. This compound has garnered interest in medicinal chemistry due to its potential biological activity and interactions with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a saturated nitrogen-containing bicyclic system, which contributes to its unique chemical reactivity and biological activity. The presence of the methanamine group enhances its potential for forming hydrogen bonds and electrostatic interactions with biological molecules.

Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential therapeutic applications in treating neurological disorders and mood regulation. The exact mechanisms are still under investigation, but initial findings suggest that it interacts with receptors involved in cognitive functions.

Biological Activity

The biological activity of this compound has been evaluated through various assays. Key findings include:

- Neurotransmitter Modulation : Studies indicate that this compound may influence neurotransmitter levels, which could be beneficial for conditions like depression and anxiety .

- Antimalarial Activity : In preclinical studies, derivatives of this compound have shown promising antimalarial efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety index, indicating low toxicity in both in vitro and in vivo models .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes their features and biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Amino-3-fluoropropane | Aliphatic amine | Antimicrobial | Simpler structure without heterocyclic ring |

| 3,4-Difluoroaniline | Aromatic amine | Anticancer | Aromatic system vs. alicyclic |

| 5-Fluorouracil | Pyrimidine derivative | Anticancer | Nucleoside analog with distinct mechanism |

The presence of the unique pyrrolizin framework in this compound may lead to novel therapeutic applications not seen in these other compounds.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Preclinical Pharmacology : A study demonstrated that a derivative exhibited significant antimalarial activity while maintaining a low toxicity profile, suggesting its viability as a lead compound for further development .

- Neuropharmacology : Investigations into the compound's interaction with neurotransmitter systems have shown promise for treating mood disorders. The modulation of serotonin pathways could provide insights into developing new antidepressants .

Q & A

Q. What are the primary synthetic routes for (hexahydro-1H-pyrrolizin-7a-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of intermediates such as 1,7-dichloro-4-heptanone with ammonia and nitrile derivatives (e.g., 2-amino-2-methylpropanenitrile), followed by reduction steps . However, due to its high cost, alternative pathways like nitrile reduction (e.g., using LiAlH₄ or NaBH₄) are employed to improve cost efficiency . Optimization involves adjusting reaction time, temperature, and catalyst loading. For example, substituting phenol as a solvent can enhance yield in specific intermediates .

Q. How is NMR spectroscopy utilized to characterize derivatives of this compound?

¹H and ¹⁹F NMR are critical for structural elucidation. For instance, in the TFA salt of a derivative (C₂₂H₂₂ClF₃N₆O), ¹H NMR signals at δ 3.69 ppm (app. d, J = 5.9 Hz) confirm methylene protons adjacent to the pyrrolizine ring, while ¹⁹F NMR at δ -75.1 ppm corresponds to trifluoroacetate counterions . Integration ratios and coupling constants (J values) validate substitution patterns and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound’s derivatives exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Handling requires PPE (gloves, goggles), fume hoods, and adherence to GHS labeling ("Warning" signal word). Emergency procedures include immediate decontamination and consultation with safety data sheets (SDS) for specific derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies often arise from impurities in starting materials or variations in reduction conditions. For example, nitrile reduction efficiency varies with reagent choice (LiAlH₄ vs. catalytic hydrogenation) . Systematic comparison of synthetic routes using LC-MS and elemental analysis can identify critical variables. Cross-referencing NMR data with crystallographic validation (e.g., via SHELX refinement) ensures structural accuracy .

Q. What computational methods are effective for analyzing the conformational flexibility of the pyrrolizine ring?

Ring puckering coordinates, as defined by Cremer and Pople, quantify out-of-plane displacements using amplitude (q) and phase (φ) parameters . Software like SHELXL refines these coordinates against X-ray diffraction data, while DFT calculations (e.g., B3LYP/6-31G*) model energy minima for different conformers . Example parameters for a hexahydro-pyrrolizine derivative:

| Puckering Parameter | Value |

|---|---|

| Amplitude (q) | 0.42 Å |

| Phase (φ) | 18° |

Q. How does the compound’s reactivity inform derivatization strategies for medicinal chemistry applications?

The primary amine group undergoes nucleophilic substitution, reductive amination, and cross-coupling. For example:

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, 0°C | N-alkylated pyrrolizine |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | Aryl-substituted derivatives |

Reactivity is influenced by steric hindrance from the bicyclic structure, favoring reactions at the exocyclic amine .

Q. What strategies validate structure-activity relationships (SAR) for pyrrolizine-based bioactive compounds?

SAR studies require systematic variation of substituents and pharmacological profiling. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.